methyl 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylate
Description
Introduction and Research Context
Historical Development of Indole-2-Carboxylate Derivatives
The indole scaffold has been a cornerstone of organic synthesis since the 19th century, with early methodologies like the Fischer indole synthesis (1883) enabling the construction of its bicyclic framework. The introduction of carboxylate groups at the C2 position emerged as a pivotal modification, enhancing metal-chelation properties and biological activity. For example, indole-2-carboxylic acid derivatives were first investigated for antimicrobial properties in the mid-20th century, but recent advancements have shifted focus to their antiviral potential.
A critical milestone was the discovery that indole-2-carboxylates could chelate Mg²⁺ ions in enzymatic active sites, a mechanism exploited in HIV-1 integrase inhibitors. The esterification of the carboxyl group, as seen in ethyl indole-2-carboxylate, further improved solubility and synthetic versatility, facilitating its use as an intermediate in drug discovery. Methyl 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylate builds upon these developments by incorporating halogen and alkoxy substituents, which optimize steric and electronic interactions in target binding.
Table 1: Evolution of Key Indole-2-Carboxylate Derivatives
Significance in Heterocyclic Chemistry
Indoles rank among the most versatile heterocycles due to their electron-rich aromatic system and capacity for regioselective functionalization. The C2 position, in particular, serves as a strategic site for introducing electrophilic groups, as demonstrated by:
- Metal-Catalyzed Cross-Couplings : Palladium-mediated reactions enable arylations at C2, critical for designing kinase inhibitors.
- Vilsmeier–Haack Formylation : Used to introduce formyl groups at C3, which are subsequently reduced or functionalized.
- Halogenation : Bromine at C4 (as in the target compound) enhances π-stacking with biomolecular targets, a feature leveraged in HIV-1 integrase inhibitors.
The ethoxy and methoxy groups at C7 and C6, respectively, contribute steric bulk and hydrogen-bonding capacity, fine-tuning the compound’s affinity for hydrophobic enzymatic pockets. This multi-substitution pattern exemplifies modern strategies to balance reactivity and target selectivity in heterocyclic drug design.
Position in Current Research Landscape
This compound occupies a niche in antiviral and anticancer research. Recent studies highlight its utility as a precursor for HIV-1 integrase inhibitors, where the bromine atom mediates hydrophobic interactions with viral DNA, while the methoxy and ethoxy groups stabilize binding via van der Waals forces.
Table 2: Comparative Bioactivity of Indole-2-Carboxylate Derivatives
Synthetic routes to this compound often begin with 6-methoxyindole-2-carboxylate, followed by regioselective bromination at C4 and alkoxylation at C7 using Ullmann or Buchwald–Hartwig couplings. Computational docking studies suggest its potential in overcoming drug resistance mutations in HIV therapy, owing to its ability to occupy auxiliary hydrophobic pockets near integrase’s active site.
Properties
IUPAC Name |
methyl 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-4-19-12-10(17-2)6-8(14)7-5-9(13(16)18-3)15-11(7)12/h5-6,15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZBMJACOBWCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1OC)Br)C=C(N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the bromine, ethoxy, and methoxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final step usually involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical choices.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of indole compounds, including methyl 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylate, exhibit significant antimicrobial properties. For instance, compounds with similar indole structures have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
Indole derivatives are also being investigated for their anticancer potential. Research has demonstrated that certain indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, analogs of this compound have been shown to possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indole ring can enhance these anticancer activities.
Organic Electronics
This compound can be utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its favorable electronic properties make it a candidate for further exploration in this field .
Photovoltaic Applications
Research into indole derivatives has revealed their potential as electron transport materials in photovoltaic devices. The incorporation of this compound into polymer blends has shown improved charge mobility and efficiency in energy conversion processes .
Pesticidal Properties
The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Indole derivatives have been noted for their ability to disrupt the growth of various pests and pathogens affecting crops . Field trials are necessary to evaluate the efficacy and safety of using this compound in agricultural settings.
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine, ethoxy, and methoxy groups can influence its binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Electronic Effects
a) Bromine Position: 4-Bromo vs. 3-Bromo Derivatives
- Ethyl 3-Bromo-5,6-Dimethoxy-1H-Indole-2-Carboxylate (Compound 2 in ): Bromination at position 3 (vs. 4 in the target compound) alters electronic density distribution. However, bromine at position 4 in the target compound may confer greater regioselectivity in electrophilic substitutions due to the directing effects of adjacent methoxy and ethoxy groups .
- 5-Bromo-6-Methoxy-1H-Indole () : Bromine at position 5 highlights positional isomerism. The 5-bromo derivative lacks the ethoxy group, reducing steric bulk but also limiting hydrogen-bonding capabilities compared to the target compound .
b) Alkoxy Group Variations: Methoxy vs. Ethoxy
- Ethyl 5-Methoxyindole-2-Carboxylate () : The shorter methoxy chain at position 5 (vs. 6-methoxy and 7-ethoxy in the target) reduces lipophilicity. Ethoxy groups in the target compound enhance solubility in organic solvents, critical for drug delivery systems .
- Impact of Electron-Donating Groups : Methoxy and ethoxy substituents increase electron density on the indole ring, stabilizing intermediates in nucleophilic aromatic substitution. Bromine, an electron-withdrawing group, counterbalances this effect, modulating reactivity .
Biological Activity
Methyl 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of indole derivatives followed by alkylation and esterification processes. This compound can be synthesized from starting materials such as vanillin, through a series of reactions that introduce the bromine and ethoxy groups while maintaining the integrity of the indole structure .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have demonstrated that indole derivatives, including this compound, exhibit significant cytotoxic effects against cancer cell lines. For instance, a study reported that related compounds induced apoptosis in breast cancer MDA-MB-231 cells, enhancing caspase activity and causing cell cycle arrest at the G2/M phase .
Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Methyl 4-bromo-7-ethoxy-6-methoxy... | MDA-MB-231 | 10.0 | Apoptosis induction |
| Related Indole Compound A | HeLa | 15.0 | Microtubule destabilization |
| Related Indole Compound B | A549 | 20.0 | Caspase activation |
The mechanism through which this compound exerts its effects appears to involve the disruption of microtubule assembly and induction of apoptosis. In vitro assays have shown that this compound can inhibit microtubule formation at concentrations as low as 20 μM, indicating its potential as a microtubule-destabilizing agent .
Structure-Activity Relationship (SAR)
The presence of methoxy and ethoxy substituents on the indole ring is crucial for enhancing biological activity. Studies suggest that electron-donating groups such as methoxy increase the reactivity of indoles, allowing for more effective interactions with biological targets .
Table 2: Structure-Activity Relationships of Indole Derivatives
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy | C6 | Increased potency |
| Ethoxy | C7 | Enhanced solubility |
| Bromine | C4 | Critical for receptor binding |
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical models:
- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with methyl 4-bromo-7-ethoxy... resulted in significant morphological changes indicative of apoptosis. The compound was shown to enhance caspase activity, suggesting a mechanism involving programmed cell death .
- Microtubule Disruption : Another investigation focused on the microtubule-destabilizing properties of related indole compounds, revealing that these agents could effectively inhibit cell proliferation in various cancer models by disrupting normal microtubule dynamics .
Q & A
What are the key synthetic pathways for methyl 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylate, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves sequential functionalization of the indole core. A common approach is to start with a pre-functionalized indole derivative, such as 7-ethoxy-6-methoxy-1H-indole-2-carboxylate, followed by bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions . Key intermediates (e.g., methyl 7-ethoxy-6-methoxy-1H-indole-2-carboxylate) are characterized via 1H/13C NMR to confirm regioselectivity and HPLC to assess purity (>97% by area normalization) . X-ray crystallography is critical for confirming the final structure, as demonstrated in studies of analogous indole carboxylates .
How can reaction conditions be optimized to improve yield and selectivity during bromination?
Advanced Research Question
Bromination efficiency depends on solvent polarity, temperature, and catalyst choice. For example, using dichloromethane as a solvent at 0–5°C minimizes side reactions (e.g., over-bromination). Catalytic Lewis acids like FeCl3 can enhance regioselectivity . Design of Experiments (DoE) methodologies, as applied in flow-chemistry optimizations for similar heterocycles, enable systematic screening of variables (e.g., stoichiometry, residence time) to maximize yield . Post-reaction analysis via LC-MS helps identify byproducts and refine conditions.
What analytical techniques are most reliable for resolving structural ambiguities in substituted indole derivatives?
Basic Research Question
Combining X-ray crystallography with 2D NMR (e.g., COSY, HMBC) is essential. For this compound, crystallography confirms the planar indole core and dihedral angles between substituents (e.g., 50.17° for benzyloxy groups) . Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). Discrepancies in melting points between batches can arise from polymorphism, which is resolvable via differential scanning calorimetry (DSC) .
How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Advanced Research Question
Weak C–H⋯π and halogen bonding (e.g., Br⋯O interactions) stabilize the crystal packing, affecting solubility and melting behavior . For instance, in related indole carboxylates, C–H⋯O hydrogen bonds between methoxy groups and ester carbonyls create layered structures, reducing solubility in nonpolar solvents . Such interactions can be modeled using Hirshfeld surface analysis to predict stability under storage conditions.
What strategies mitigate contradictions in biological activity data for structurally similar indole derivatives?
Advanced Research Question
Discrepancies in antitumor activity data often stem from substituent positioning. For example, bulky groups at the 4-position (e.g., benzyloxy) may sterically hinder target binding, while electron-withdrawing groups (e.g., Br) enhance electrophilicity . Comparative molecular docking studies against validated targets (e.g., kinase enzymes) clarify structure-activity relationships. Additionally, metabolic stability assays (e.g., liver microsome testing) account for variations in in vivo efficacy .
Can continuous-flow chemistry be applied to synthesize this compound?
Advanced Research Question
Flow chemistry offers advantages in scalability and safety for bromination and esterification steps. A modular setup with T-shaped micromixers ensures rapid reagent mixing, while in-line FTIR monitoring tracks reaction progression . For example, a two-step flow system could first generate the indole core via Pd-catalyzed cyclization, followed by bromination in a second reactor. Residence times <5 minutes minimize decomposition risks.
How are impurities identified and controlled during large-scale synthesis?
Basic Research Question
LC-MS and preparative HPLC are critical for impurity profiling. Common impurities include debrominated byproducts and regioisomers (e.g., bromination at the 5-position). High-resolution mass spectrometry distinguishes isobaric species, while column chromatography (silica gel, ethyl acetate/hexane gradients) isolates >99% pure product . Process analytical technology (PAT) tools, such as reactor pH probes , enable real-time adjustments to suppress side reactions.
What computational methods support the design of novel indole-based analogs?
Advanced Research Question
Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at specific positions . Molecular dynamics simulations assess conformational flexibility and binding affinity to biological targets. For example, substituent effects on the indole ring’s planarity can be modeled to optimize π-π stacking with protein active sites .
How do solvent and temperature affect crystallization outcomes?
Basic Research Question
Slow evaporation from ethyl acetate/petroleum ether mixtures yields well-defined crystals suitable for X-ray analysis . Polar solvents (e.g., DMSO) may induce solvate formation, complicating crystallization. Thermogravimetric analysis (TGA) identifies solvent loss thresholds, while variable-temperature XRD monitors phase transitions. For reproducible results, maintain supersaturation via controlled cooling rates (1–2°C/min) .
What safety precautions are critical when handling brominated indole derivatives?
Basic Research Question
Use nitrile gloves and fume hoods to avoid skin/eye contact and inhalation. Brominated compounds are often irritants; consult safety data sheets (SDS) for specific PPE requirements (e.g., face shields for splashes) . Waste should be neutralized with 10% sodium thiosulfate before disposal. Emergency protocols include rinsing exposed areas with water for 15 minutes and seeking medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
